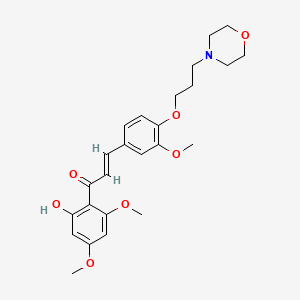
iNOS-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
iNOS-IN-2 is a compound that acts as an inhibitor of inducible nitric oxide synthase (iNOS). Inducible nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a signaling molecule involved in various physiological and pathological processes, including inflammation and immune response . This compound has garnered significant interest due to its potential therapeutic applications in treating diseases associated with excessive nitric oxide production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iNOS-IN-2 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency and quality. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to monitor the purity and potency of the compound .
Chemical Reactions Analysis
Types of Reactions
iNOS-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different pharmacological properties .
Scientific Research Applications
iNOS-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of inducible nitric oxide synthase in various chemical reactions and pathways.
Mechanism of Action
iNOS-IN-2 exerts its effects by inhibiting the activity of inducible nitric oxide synthase. This inhibition reduces the production of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets of this compound include the active site of inducible nitric oxide synthase, where it binds and prevents the enzyme from catalyzing the conversion of L-arginine to nitric oxide . The pathways involved in this mechanism include the nitric oxide signaling pathway and downstream effects on inflammation and immune response .
Comparison with Similar Compounds
iNOS-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity against inducible nitric oxide synthase. Similar compounds include:
Benzimidazole-coumarin derivatives: These compounds also inhibit inducible nitric oxide synthase but may have different pharmacokinetic properties and potency.
Benzimidazole-quinolinone derivatives: These derivatives have been studied for their inhibitory activity against inducible nitric oxide synthase and may offer alternative therapeutic options.
This compound stands out due to its specific binding affinity and inhibitory potency, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C25H31NO7 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-[3-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C25H31NO7/c1-29-19-16-21(28)25(24(17-19)31-3)20(27)7-5-18-6-8-22(23(15-18)30-2)33-12-4-9-26-10-13-32-14-11-26/h5-8,15-17,28H,4,9-14H2,1-3H3/b7-5+ |
InChI Key |
GIYFOHBNNQFOMK-FNORWQNLSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OCCCN3CCOCC3)OC)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OCCCN3CCOCC3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


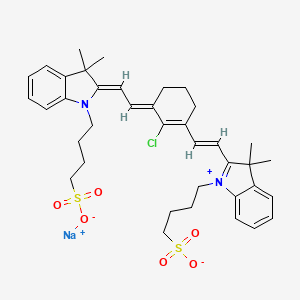

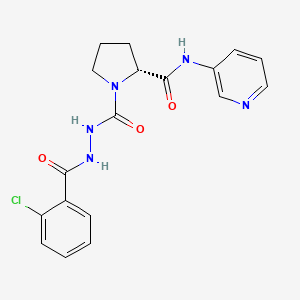
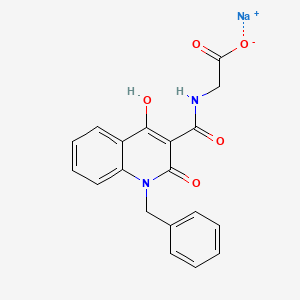
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)



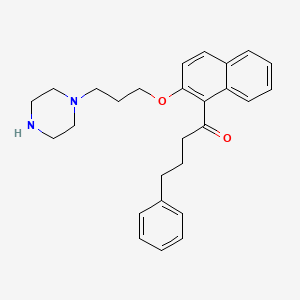
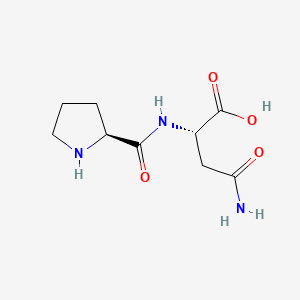
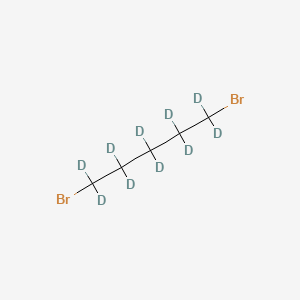
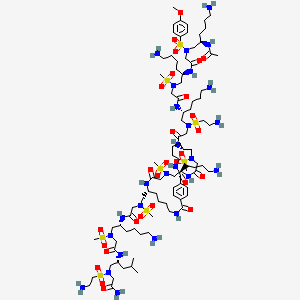

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)
